molecular formula C26H28N2O5 B2905795 2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896074-82-1

2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2905795
CAS No.: 896074-82-1
M. Wt: 448.519
InChI Key: PKMCGEGXGOJSHN-UHFFFAOYSA-N
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Description

2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS: 899400-05-6 ; PubChem CID: 2035259 ) is a chemical compound with the molecular formula C₂₆H₂₈N₂O₅ and a molecular weight of 448.5 g/mol . This compound belongs to a class of molecules known as chromeno[2,3-d]pyrimidinediones, which have been identified in patent literature as having significant biological activity. Specifically, compounds within this structural class are described as inhibitors of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) signaling pathway . The NF-κB pathway is a critical regulator of genes involved in inflammation, immune responses, cell survival, and proliferation. Its dysregulation is implicated in a wide range of diseases, including autoimmune disorders, chronic inflammation, and various cancers . As such, this compound is offered as a valuable research-grade chemical tool for investigating the mechanisms of the NF-κB pathway in vitro, screening for related biological activities, and exploring potential therapeutic targets in preclinical research. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this product with care in accordance with their institution's laboratory safety procedures.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-8-methoxy-3-(3-methoxypropyl)chromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5/c1-26(2,3)17-9-7-16(8-10-17)23-27-24-21(25(30)28(23)13-6-14-31-4)22(29)19-12-11-18(32-5)15-20(19)33-24/h7-12,15H,6,13-14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMCGEGXGOJSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C(=O)C4=C(O3)C=C(C=C4)OC)C(=O)N2CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione (commonly referred to as M4) is a synthetic derivative with potential therapeutic applications. Its structural characteristics suggest it may exhibit various biological activities, particularly in neuroprotection and enzyme inhibition.

Chemical Structure and Properties

M4 is characterized by a complex chromeno-pyrimidine framework with several substituents that enhance its pharmacological profile. The presence of the tert-butyl and methoxy groups is significant for its biological interactions.

Biological Activity Overview

Research indicates that M4 displays multiple biological activities, primarily focusing on neuroprotective effects and enzyme inhibition:

  • Neuroprotective Effects : M4 has been studied for its ability to protect neuronal cells from damage induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. In vitro studies demonstrated that M4 can reduce oxidative stress markers and inflammatory cytokines in astrocytes exposed to Aβ 1-42. This suggests a protective role against neurodegeneration associated with Alzheimer's disease .
  • Enzyme Inhibition : M4 acts as an inhibitor of both β-secretase and acetylcholinesterase, enzymes involved in the pathophysiology of Alzheimer's disease. The compound shows an IC50 value of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase, indicating strong inhibitory potential .

In Vitro Studies

In vitro experiments have shown that M4 significantly inhibits Aβ aggregation, achieving an 85% reduction at concentrations of 100 μM. This is crucial as Aβ aggregation is a key event in the development of Alzheimer's pathology .

Table 1: Summary of In Vitro Findings on M4

ParameterResult
β-secretase IC5015.4 nM
Acetylcholinesterase Ki0.17 μM
Aβ Aggregation Inhibition85% at 100 μM
Protective Effect on AstrocytesModerate

In Vivo Studies

While in vitro results are promising, in vivo studies have shown mixed outcomes. In models of Alzheimer's induced by scopolamine, M4 did not demonstrate significant efficacy compared to established treatments like galantamine. This discrepancy may be attributed to the compound's bioavailability and distribution within the brain .

Table 2: Summary of In Vivo Findings on M4

ParameterResult
Effect on Aβ levelsNo significant difference
Comparison with GalantamineLess effective
BioavailabilityLimited

Case Studies

Several case studies have explored the pharmacological potential of compounds similar to M4, particularly those containing piperidine or oxadiazole moieties, which have shown promising antibacterial and anti-inflammatory properties . These findings underscore the importance of structural modifications in enhancing biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name Substituents (Positions) Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Key Features Reference
Target compound 2-(4-tert-butylphenyl), 8-OCH₃, 3-(3-OCH₂CH₂CH₂OCH₃) ~440 (estimated)* ~4.0† 6 Bulky tert-butyl group enhances lipophilicity; dual methoxy groups improve solubility. N/A
8-methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione () 2-propyl, 3-(2-phenylethyl), 8-OCH₃ 390.4 3.7 5 Phenylethyl group increases aromatic interactions; lower molecular weight.
8-methoxy-3-phenyl-2-thiophen-2-ylchromeno[2,3-d]pyrimidine-4,5-dione () 2-thiophen-2-yl, 3-phenyl, 8-OCH₃ ~380 (estimated) ~3.5† 5 Thiophene moiety introduces sulfur-based reactivity; planar structure.
3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine () 5-phenyl, 8-OH, 3-amino, 4-imino ~350 (estimated) ~2.8† 6 Amino and imino groups enhance hydrogen bonding; demonstrated anti-tumor activity.

*Estimated based on structural similarity to .
†Predicted using analogous substitution patterns.

Key Observations:

Lipophilicity : The tert-butyl group in the target compound likely increases its XLogP3 (~4.0) compared to the phenylethyl (3.7) and thiophenyl (3.5) analogs . This may enhance membrane permeability but reduce aqueous solubility.

Hydrogen Bonding: The dual methoxy groups (8-OCH₃ and 3-methoxypropyl) in the target compound provide additional hydrogen bond acceptors (6 vs.

Q & A

Q. What are the common synthetic routes for preparing 2-(4-(tert-butyl)phenyl)-8-methoxy-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione?

The synthesis typically involves multi-step organic reactions:

  • Core Formation : Cyclization of chromene and pyrimidine precursors under controlled conditions (e.g., acid/base catalysis or thermal activation) to assemble the chromeno[2,3-d]pyrimidine scaffold .
  • Substitution Reactions : Introduction of the 4-(tert-butyl)phenyl and 3-methoxypropyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Oxidation Steps : Conversion of intermediates to the dione moiety using oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .
    Key Methodological Tip : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity. For example, methoxy protons resonate at δ 3.2–3.8 ppm, while tert-butyl groups show singlet peaks near δ 1.3 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves the 3D structure, including bond angles and packing motifs. Use SHELXL for refinement, ensuring R-factor < 0.05 for reliability .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

  • Parameter Screening : Systematically vary temperature (e.g., 60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd(PPh3_3)4_4 for cross-couplings) to identify optimal conditions .
  • Microwave-Assisted Synthesis : Reduce reaction times and improve yields by 15–20% compared to conventional heating .
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., over-oxidized intermediates) and adjust stoichiometry or quenching protocols .

Q. How should researchers address contradictions in spectral data or biological activity across studies?

  • Cross-Validation : Replicate key experiments (e.g., NMR under identical solvent conditions) and compare with literature. For biological assays, standardize cell lines (e.g., HEK293 vs. HeLa) and positive controls .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts or docking studies (AutoDock Vina) to rationalize activity discrepancies .
  • Crystallographic Reanalysis : Re-refine published crystal structures using updated SHELX parameters to verify bond distances and angles .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Substituent Variation : Synthesize analogs with modified methoxypropyl chains or tert-butyl groups to assess steric/electronic effects on bioactivity .
  • Pharmacophore Mapping : Use MOE or Schrödinger Suite to identify critical interaction sites (e.g., hydrogen bonding at the dione moiety) .
  • In Vivo/In Vitro Correlation : Pair enzyme inhibition assays (e.g., kinase profiling) with pharmacokinetic studies (plasma stability, logP) to prioritize lead compounds .

Q. How can researchers resolve challenges in crystallizing this compound for X-ray studies?

  • Solvent Screening : Test mixed solvents (e.g., dichloromethane/hexane) or slow evaporation at 4°C to grow high-quality crystals .
  • Twinned Data Handling : Use SHELXD for structure solution and refine twinned regions with HKL-3000 to improve data-to-parameter ratios .
  • Disordered Moieties : Apply restraints (e.g., SIMU in SHELXL) to model flexible methoxypropyl or tert-butyl groups .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing biological or physicochemical data?

  • Dose-Response Curves : Fit IC50_{50} values using nonlinear regression (GraphPad Prism) with 95% confidence intervals .
  • Multivariate Analysis : Apply PCA (Principal Component Analysis) to correlate substituent properties (Hammett σ, logP) with activity .
  • Error Reporting : Include standard deviations for triplicate measurements and use Q-testing to exclude outliers .

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